Lipophilicity Advantage: 10‑Fold Lower Computed LogP Versus 2‑Chloro Regioisomer
The target compound (6-Chloropyrimidin-4-yl)methanamine exhibits a computed XLogP3 of 0.1 [1]. In contrast, the 2-chloro regioisomer (2-chloropyrimidin-4-yl)methanamine reports a LogP of approximately 1.01 . This ~0.9 log unit difference corresponds to a predicted 8–10‑fold higher aqueous solubility for the target compound, potentially improving mass-action concentration in aqueous reaction media and aligning more closely with lead-like physicochemical space.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | (2-Chloropyrimidin-4-yl)methanamine: LogP ≈ 1.01 |
| Quantified Difference | Δ ≈ 0.9 log units (~8–10× predicted solubility advantage) |
| Conditions | Computed values from Kuujia.com (PubChem derived) and ChemScene datasheet; not experimentally measured in head-to-head assay |
Why This Matters
For medicinal chemistry groups optimizing aqueous solubility and oral bioavailability, the lower lipophilicity of the 6-chloro isomer offers a measurable physicochemical advantage over the 2-chloro isomer without requiring additional polar substituents.
- [1] Kuujia.com. (6-Chloropyrimidin-4-yl)methanamine – Computed Properties (XLogP3 = 0.1). PubChem CID 1030942. Accessed April 2026. View Source
